molecular formula C14H24O2 B1440632 2-[(3-Ethyl-1-adamantyl)oxy]ethanol CAS No. 1266678-99-2

2-[(3-Ethyl-1-adamantyl)oxy]ethanol

Cat. No.: B1440632
CAS No.: 1266678-99-2
M. Wt: 224.34 g/mol
InChI Key: UREAHLMKOYWUSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Ethyl-1-adamantyl)oxy]ethanol is a chemical compound with the molecular formula C14H24O2 and a molecular weight of 224.34 g/mol . It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure, which imparts unique properties to its derivatives.

Preparation Methods

The synthesis of 2-[(3-Ethyl-1-adamantyl)oxy]ethanol involves several steps. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method involves the addition of 1-bromo-2-hydroxynaphthalene to a ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one . These reactions typically require specific conditions such as the presence of reducing agents or catalysts to proceed efficiently.

Chemical Reactions Analysis

2-[(3-Ethyl-1-adamantyl)oxy]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the ester form of the compound can be reduced to alcohol and then subjected to successive hydrobromination and dehydrobromination to produce 4,9-divinyl diamantane . Common reagents used in these reactions include hydrobromic acid, reducing agents like lithium aluminum hydride, and oxidizing agents such as iodine . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[(3-Ethyl-1-adamantyl)oxy]ethanol involves its interaction with specific molecular targets and pathways. The adamantane core structure provides stability and rigidity, which can enhance the compound’s binding affinity to its targets . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

2-[(3-ethyl-1-adamantyl)oxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-2-13-6-11-5-12(7-13)9-14(8-11,10-13)16-4-3-15/h11-12,15H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREAHLMKOYWUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC3CC(C1)CC(C3)(C2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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